Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSMQJKXTXEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole with methyl 3-oxo-3-pyridinecarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives .
Scientific Research Applications
Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolopyridine with a fused pyrazole and pyridine ring structure that is significant in organic and medicinal chemistry. It is investigated for its biological activities and use in various fields.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research explores its use as a lead compound for developing new therapeutic agents.
- Industry It is used in developing novel materials and as an intermediate in the synthesis of various chemical products.
This compound has garnered attention in medicinal chemistry because of its potential biological activities.
Antimicrobial Properties Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. For example, it has shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell division.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit certain kinases or interact with nucleic acids, affecting various cellular processes. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Use as Kinase Inhibitors
Pyrazolo[1,5-a]pyridine derivatives can be used as AXL and c-MET kinase inhibitors . Protein kinases participate in the signaling events that control the activation, growth, and differentiation of cells, and high protein kinase activity has been implicated in many diseases . Selective inhibition of the action of the kinase would be expected to have a beneficial effect .
Mechanism of Action
The mechanism of action of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Pyrazolo[1,5-a]pyridine-3-carboxylates exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Biological Activity
Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : Approximately 191.19 g/mol
- Core Structure : The compound features a pyrazolo[1,5-a]pyridine core with an amino group and a carboxylate ester, which enhances its chemical reactivity and biological activity compared to other similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. For example, it has shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell division .
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit certain kinases or interact with nucleic acids, affecting various cellular processes. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
In Vitro Studies
A series of studies have evaluated the compound's efficacy against various cancer cell lines. For instance:
- IC50 Values : A study reported IC50 values ranging from 15.2 µM to 201.3 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Various | 15.2 - 201.3 |
| Standard Drug (e.g., Acarbose) | α-glucosidase | 750.0 |
In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound can significantly prolong survival in animal models bearing tumors. For example, certain analogs showed improved survival rates in L1210 leukemia-bearing mice when administered at specific dosages .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrazolo compounds but is unique due to its specific substitution pattern:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino group + Carboxylate ester | Antimicrobial, Anticancer |
| Other Pyrazolo Compounds | Varies | Varies |
This unique structure enhances its reactivity and biological activity compared to other derivatives within the pyrazolo family.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
